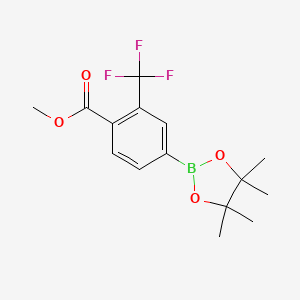

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18BF3O4 and its molecular weight is 330.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H19BF4O4

- Molecular Weight : 308.11 g/mol

- Purity : Typically >98% .

The compound's biological activity is largely attributed to its interaction with various molecular targets within cells. Its structure suggests potential activity as a ligand for nuclear receptors and other protein targets involved in signaling pathways.

Nuclear Receptor Agonism

Research indicates that compounds with similar structures can act as agonists for nuclear receptors such as Nurr1 (NR4A2). These receptors play critical roles in neuroprotection and modulation of inflammatory responses in the brain . The presence of the trifluoromethyl group may enhance binding affinity and specificity for these targets.

1. Anticancer Properties

Studies have shown that derivatives of boron-containing compounds can inhibit cancer cell growth. For instance, related compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

2. Neuroprotective Effects

The ability of this compound to influence Nurr1 activity suggests potential neuroprotective effects. Activation of Nurr1 has been linked to enhanced expression of neuroprotective genes such as tyrosine hydroxylase (TH), which is vital in dopamine synthesis . In models of neurodegenerative diseases like Parkinson's disease (PD), compounds that activate Nurr1 have shown promise in restoring TH levels in affected neurons.

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a comparative study involving various cancer cell lines, this compound exhibited significant growth inhibition at concentrations around 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of PD demonstrated that administration of the compound resulted in increased levels of TH in midbrain organoids derived from LRRK2 mutant mice. This effect was associated with improved motor function and neuroprotection against dopaminergic neuron loss .

Comparative Analysis with Related Compounds

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : It can facilitate the introduction of trifluoromethyl groups into aromatic systems, enhancing the biological activity and physicochemical properties of the resulting compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds | Pharmaceuticals, agrochemicals |

| Trifluoromethylation | Introduces trifluoromethyl groups | Enhances bioactivity |

| Boronate Ester Formation | Creates boronate esters for further reactions | Organic synthesis |

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of trifluoromethylated compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the efficacy of these compounds by improving their stability and bioavailability.

- Antimicrobial Properties : Preliminary studies suggest that modifications of this compound can lead to new antimicrobial agents. The trifluoromethyl group is known to influence the lipophilicity and membrane permeability of drugs.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing functional polymers with specific properties. Its boron content may impart unique characteristics such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Trifluoromethylated Biaryls

A study demonstrated the successful use of this compound in synthesizing trifluoromethylated biaryl compounds via Suzuki coupling. The reaction showed high yields and selectivity under mild conditions.

Case Study 2: Anticancer Activity Evaluation

In vitro studies assessed the anticancer activity of a series of trifluoromethylated derivatives derived from this compound. Results indicated a marked inhibition of cancer cell proliferation compared to non-trifluoromethylated analogs.

Eigenschaften

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZBIAASSSCFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.